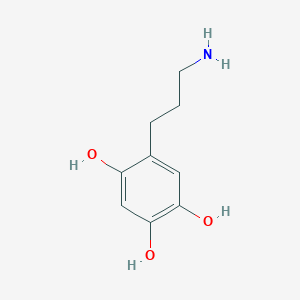

5-(3-Aminopropyl)benzene-1,2,4-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90304-38-4 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

5-(3-aminopropyl)benzene-1,2,4-triol |

InChI |

InChI=1S/C9H13NO3/c10-3-1-2-6-4-8(12)9(13)5-7(6)11/h4-5,11-13H,1-3,10H2 |

InChI Key |

MRZZHFSRXTYAHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCCN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 5 3 Aminopropyl Benzene 1,2,4 Triol

Advanced Synthetic Approaches to 5-(3-Aminopropyl)benzene-1,2,4-triol

The construction of this compound is not a trivial synthetic endeavor due to the molecule's sensitivity and the multiple reactive functional groups. Direct synthesis is often complicated by side reactions, necessitating carefully planned multi-step routes. youtube.comyoutube.com

Multi-step Synthetic Routes and Reaction Optimizations

Given the absence of a direct, one-step synthesis, the construction of this compound relies on multi-step pathways that build the molecule sequentially. nih.gov A common strategy involves starting with a less functionalized, commercially available benzene (B151609) derivative and introducing the required substituents in a controlled order. stackexchange.comlibretexts.org

One plausible retrosynthetic approach begins by disconnecting the aminopropyl side chain. A potential synthetic route could start from a protected dihydroxybenzaldehyde, such as vanillin (B372448) acetate. The synthesis could proceed through the following key transformations:

Chain Extension: A Horner-Wadsworth-Emmons reaction with a protected aminopropyl phosphonate, followed by reduction of the resulting double bond.

Hydroxyl Group Introduction: Conversion of the aldehyde to a phenol, for instance, via a Baeyer-Villiger oxidation followed by hydrolysis, to form the benzene-1,2,4-triol system.

Deprotection: Final removal of all protecting groups to yield the target compound.

Another viable route involves a Friedel-Crafts acylation of a protected benzene-1,2,4-triol with a suitable three-carbon acyl halide (e.g., 3-chloropropionyl chloride). The resulting ketone can then be converted to the amine via reductive amination.

Reaction Optimizations: Throughout any multi-step synthesis, optimization is key to maximizing yield and purity. researchgate.net This involves systematically adjusting parameters such as:

Temperature: Balancing reaction rate with the prevention of side reactions or degradation of the sensitive triol core.

Catalyst: Selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts reactions, hydrogenation catalysts) and optimizing their loading.

Solvent: Choosing a solvent that ensures solubility of reactants while minimizing unwanted reactivity.

Reaction Time: Monitoring the reaction progress to ensure completion without the formation of degradation products.

Regioselective Functionalization Challenges of the Benzene-1,2,4-triol Core

The benzene-1,2,4-triol (hydroxyquinol) core presents a significant hurdle in terms of regioselectivity. wikipedia.org The three hydroxyl groups are strongly activating and ortho-, para-directing, making all three available ring positions (3, 5, and 6) highly susceptible to electrophilic attack.

Key challenges include:

Over-reaction and Polymerization: The high nucleophilicity of the ring can lead to multiple substitutions or polymerization under harsh conditions.

Lack of Selectivity: Without directing groups, an electrophile is likely to add to multiple positions, leading to a mixture of isomers that are difficult to separate. nih.govnih.gov

Oxidative Instability: Benzene-1,2,4-triol and its derivatives are highly prone to oxidation, often forming colored quinones and undergoing oxidative dimerization, which complicates synthesis and purification. nih.govresearchgate.net

To overcome these challenges, synthetic strategies typically avoid the direct functionalization of an unprotected benzene-1,2,4-triol. Instead, the desired substitution pattern is established on a precursor molecule before the final hydroxyl groups are revealed. The use of blocking groups or carefully chosen starting materials with pre-defined substitution is essential.

Application of Protective Group Chemistry in Aminopropylbenzene-1,2,4-triol Synthesis

Protecting group chemistry is indispensable in the synthesis of complex molecules like this compound. jocpr.com Both the phenolic hydroxyl groups and the primary amino group are reactive under a wide range of conditions and must be temporarily masked to prevent unwanted side reactions. uchicago.edu

Hydroxyl Protection: The three hydroxyl groups must be protected to prevent them from acting as nucleophiles or being oxidized. Common protecting groups for phenols include ethers (like methyl, benzyl, or silyl (B83357) ethers) and esters. The choice is dictated by the stability of the group to subsequent reaction conditions and the ease of its removal. nih.gov

Amine Protection: The primary amine of the side chain is nucleophilic and basic. It is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are stable under many conditions but can be removed selectively. creative-peptides.com

An effective synthesis often employs an orthogonal protection strategy , where different classes of protecting groups are used for the amine and hydroxyl moieties. wikipedia.org This allows for the selective deprotection of one functional group while the others remain masked, enabling specific transformations at different stages of the synthesis. jocpr.comwikipedia.org

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Hydroxyl (Phenol) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Methyl ether | Me | Strong acid (BBr₃, HBr) | |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride source (TBAF) or acid | |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl) |

| Benzyloxycarbonyl | Cbz/Z | Hydrogenolysis (H₂, Pd/C) |

Preparation of Structural Analogues and Chemical Probes for Mechanistic Investigations

To investigate the biological mechanisms of action and establish structure-activity relationships (SAR), chemists synthesize a variety of structural analogues. chemrxiv.org This involves systematically modifying different parts of the this compound molecule. mdpi.com

Design and Synthesis of Modified Aminopropyl Side Chain Analogues

The aminopropyl side chain is a key feature that can be modified to probe its role in molecular recognition and activity. The synthesis of these analogues typically follows similar routes to the parent compound, simply by using different building blocks. nih.gov

Key modifications include:

Varying Chain Length: Analogues with aminoethyl, aminobutyl, or aminopentyl side chains can be synthesized to determine the optimal distance between the aromatic core and the terminal amino group.

Alkylation of the Amine: Preparing N-methyl or N,N-dimethyl analogues helps to understand the importance of the primary amine's hydrogen-bonding capabilities.

Introducing Chain Branching: Adding substituents (e.g., a methyl group) to the α- or β-positions of the propyl chain can explore steric tolerance at a potential binding site.

Chemical Derivatization of the Benzene-1,2,4-triol Moiety for Structure-Activity Probing

Modifying the aromatic core is crucial for understanding which features of the benzene-1,2,4-triol moiety are essential for its function. nih.gov These studies help to map the interactions between the molecule and its biological target. nii.ac.jpnih.govresearchgate.net

Common derivatizations include:

Selective O-methylation: Converting one or more of the hydroxyl groups to a methoxy (B1213986) group can identify which phenols are critical for activity, for example, as hydrogen bond donors.

Removal of Hydroxyl Groups: Synthesizing catechol (1,2-dihydroxy) or resorcinol (B1680541) (1,3-dihydroxy) analogues helps to establish the importance of the triol arrangement.

Ring Substitution: Introducing small substituents like fluorine or chlorine onto the available positions of the benzene ring can probe the electronic and steric requirements of the binding pocket.

| Modification Type | Example Analogue | Rationale for Synthesis |

|---|---|---|

| Side Chain Length | 5-(2-Aminoethyl)benzene-1,2,4-triol | Investigate optimal linker length |

| Amine Substitution | 5-(3-(Dimethylamino)propyl)benzene-1,2,4-triol | Probe the role of amine hydrogen bond donors |

| Hydroxyl Importance | 5-(3-Aminopropyl)benzene-1,2-diol | Determine the necessity of the C4-hydroxyl group |

| Ring Substitution | 3-Fluoro-5-(3-aminopropyl)benzene-1,2,4-triol | Explore electronic and steric effects on the aromatic ring |

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies

Detailed research specifically outlining the stereoselective synthesis or chiral resolution of this compound is not extensively available in the public domain. The aminopropyl side chain attached to the benzene ring introduces a chiral center, making the existence of (R) and (S) enantiomers possible. However, specific methodologies for the asymmetric synthesis of these individual enantiomers or the separation of a racemic mixture have not been prominently documented in readily accessible scientific literature.

In the broader context of synthetic organic chemistry, the generation of enantiomerically pure compounds similar in structure often involves one of two general approaches:

Stereoselective Synthesis: This approach aims to create a single enantiomer directly. This can be achieved through various methods, such as the use of chiral catalysts, chiral auxiliaries, or starting materials that are already enantiomerically pure. For a compound like this compound, a hypothetical stereoselective route could involve the asymmetric reduction of a precursor ketone or the use of a chiral amine source in a reductive amination reaction.

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers). A common technique is the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility, which can be exploited for separation through methods like fractional crystallization. Following separation, the individual enantiomers of the amine can be recovered by removing the chiral acid. For analogous compounds, resolving agents like tartaric acid have been successfully employed.

While direct experimental data for this compound is scarce, the principles of stereoselective synthesis and chiral resolution are fundamental in medicinal chemistry and drug development, where the biological activity of enantiomers can differ significantly. Future research may focus on developing and publishing such methods for this specific compound to enable detailed enantiomeric studies.

Structure Activity Relationship Sar Elucidation of 5 3 Aminopropyl Benzene 1,2,4 Triol and Its Analogues

Correlating Molecular Architecture with Biological Efficacy

The biological activity of phenolic compounds, including benzene (B151609) derivatives, is intrinsically linked to their physicochemical properties which are dictated by their molecular structure. researchgate.net Factors such as the partition coefficient, molecular geometry, electronic characteristics, and the vibrational frequencies of constituent groups all play a role in the biological efficacy of these molecules. researchgate.net For benzene derivatives, quantitative structure-activity relationship (QSAR) studies have shown that toxicity and other biological activities can often be modeled using parameters like the logarithm of the partition coefficient (logP), which represents hydrophobicity, as well as electronic and steric factors.

The 5-(3-aminopropyl)benzene-1,2,4-triol molecule combines a hydrophilic benzenetriol core with a flexible aminopropyl side chain. The tri-hydroxylated phenyl ring is a key pharmacophore, suggesting a high potential for hydrogen bonding and interactions with biological targets. The spatial arrangement of the hydroxyl groups (at positions 1, 2, and 4) is critical, as it influences the molecule's electronic properties and its ability to participate in redox cycling or chelate metal ions. The aminopropyl side chain introduces a basic center, which is likely to be protonated at physiological pH, allowing for ionic interactions with biological macromolecules. The length and flexibility of this chain are also crucial determinants of how the molecule can orient itself to bind to a receptor or active site.

Influence of Substituent Variations on Pharmacological and Biochemical Interactions

Variations in the substituents on both the benzene ring and the aminopropyl side chain can profoundly affect the pharmacological and biochemical interactions of this compound analogues.

For the benzenetriol core, modifications to the hydroxyl groups can significantly alter activity. For instance, in studies of benzene-1,2,4-triol (BTO) and its derivatives as antibacterial agents, the presence of the hydroxyl groups is crucial. A series of 4-alkoxy-1,2-benzene diols, synthesized from BTO, demonstrated that the length of the alkyl chain influences antibacterial efficacy. nih.gov Specifically, alkyl chains from five to eight carbons long showed significant inhibitory activity against both Xanthomonas citri and Bacillus subtilis. nih.gov This suggests that increasing the lipophilicity of this part of the molecule can enhance its interaction with bacterial cell membranes.

The aminopropyl side chain is analogous to the side chains found in catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org In these systems, the amine group is critical for interaction with adrenergic and dopaminergic receptors. nih.gov Modifications to this amine, such as N-alkylation or acylation, would be expected to alter receptor binding affinity and selectivity. The length of the alkyl chain connecting the amine to the phenyl ring is also a key factor. Studies on other classes of compounds, such as aminopropyl carbazole (B46965) derivatives, have shown that the aminopropyl linker is important for their neurogenic activity. nih.gov

The following interactive table displays the minimum inhibitory concentration (MIC) of several benzene-1,2,4-triol derivatives against Xanthomonas citri, illustrating the effect of substituent variations on antimicrobial activity.

| Compound | Substituent at C4 | MIC (μg/mL) | MIC (mM) |

| Benzene-1,2,4-triol (BTO) | -OH | 6.3 | 0.05 |

| 4-Pentoxy-1,2-benzenediol | -O(CH₂)₄CH₃ | 50 | 0.25 |

| 4-Hexoxy-1,2-benzenediol | -O(CH₂)₅CH₃ | 50 | 0.24 |

| 4-Heptoxy-1,2-benzenediol | -O(CH₂)₆CH₃ | 50 | 0.22 |

| 4-Octoxy-1,2-benzenediol | -O(CH₂)₇CH₃ | 50 | 0.21 |

Data sourced from Benzenetriol-Derived Compounds against Citrus Canker. nih.gov

Stereochemical Determinants of Compound Activity

Stereochemistry is a critical factor in the biological activity of many pharmaceutical agents, as biological systems, such as enzymes and receptors, are chiral. While the parent molecule, this compound, does not possess a chiral center in its simplest form, the introduction of substituents on the aminopropyl side chain could create stereoisomers. For example, methylation of the carbon alpha or beta to the amine group would result in chiral centers.

Drawing parallels from catecholamine analogues, stereoselectivity is a well-established determinant of activity. For instance, the isomers of amphetamine and norepinephrine exhibit different affinities for catecholamine uptake processes. doi.org This stereoselectivity arises from the specific three-dimensional arrangement of substituents that is required for optimal interaction with the binding site of a target protein. Therefore, if chiral analogues of this compound were to be synthesized, it is highly probable that their biological activities would be stereodependent. One enantiomer would likely exhibit greater potency than the other due to a more favorable geometric and electronic complementarity with its biological target.

Impact of Oligomerization and Dimerization on Structure-Activity Profiles

Phenolic compounds, particularly those with multiple hydroxyl groups like benzene-1,2,4-triol, are susceptible to oxidative dimerization and oligomerization. This process can have a significant impact on their biological activity. Studies on benzene-1,2,4-triol have shown that it can spontaneously form dimers in aqueous solution, especially in the presence of oxygen. researchgate.netnih.gov

This dimerization has been found to reduce the antimicrobial activity of benzenetriol solutions. researchgate.netnih.gov While the monomeric form of benzene-1,2,4-triol has a low minimum inhibitory concentration (0.05 mM) against X. citri, the dimers exhibit lower antibacterial activity. researchgate.netnih.gov The formation of dimers effectively reduces the concentration of the more active monomeric species. However, the dimers themselves are more stable in solution. researchgate.netnih.gov Interestingly, it has been suggested that the recognized toxicity of benzene-1,2,4-triol may be largely attributable to these spontaneously formed dimers. researchgate.netnih.gov This highlights the importance of considering the stability and potential for oligomerization of such compounds when evaluating their structure-activity profiles, as the biologically active species may differ from the compound that is initially administered.

Mechanistic Interrogations of Biological Activities of 5 3 Aminopropyl Benzene 1,2,4 Triol

Molecular Interactions with Cellular and Subcellular Systems

The following sections detail the current understanding of how 5-(3-aminopropyl)benzene-1,2,4-triol interacts with molecular and cellular systems.

Currently, there are no peer-reviewed scientific studies available that identify the specific molecular targets or characterize the binding sites for this compound. Research in this area is necessary to elucidate its mechanism of action.

The influence of this compound on various enzyme systems is a key area of investigation. While direct data on this specific molecule is scarce, research on a closely related structural isomer, 5-(2-aminopropyl)benzene-1,2,4-triol, provides some insights.

Direct studies on this compound are not available. However, its structural isomer, 2,4,5-Trihydroxyamphetamine (THA), a metabolite of MDMA, has been shown to modulate key enzymes in neurotransmitter synthesis. nih.gov

Short-term administration of THA significantly reduces the activity of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. nih.gov One study demonstrated that THA decreased hippocampal TPH activity to 8% of control levels. nih.gov The compound also affects Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine), reducing its activity to 75% of control. nih.gov

In vitro studies further detailed the inhibitory effects of THA on TPH activity in different brain regions. nih.gov

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase (TPH) Activity by 2,4,5-Trihydroxyamphetamine (THA)

| Brain Region | THA Concentration (mM) | % of Control TPH Activity |

| Hippocampus | 0.001 | 83% |

| 0.01 | 71% | |

| 0.1 | 68% | |

| 0.5 | 47% | |

| 5.0 | 3% | |

| Striatum | 0.001 | 98% |

| 0.01 | 95% | |

| 0.1 | 70% | |

| 0.5 | 54% | |

| 5.0 | 17% |

Data sourced from in vitro incubation studies. nih.gov

No peer-reviewed studies detailing the interactions of this compound with Catechol O-methyltransferase (COMT) or its influence on O-methylation processes could be identified in the public domain.

There is currently no available scientific literature that investigates the modulation of Poly (ADP-ribose) polymerase (PARP) or Xanthine Oxidase by this compound.

Specific studies on how this compound perturbs cellular signaling pathways have not been published. However, research on its core structure, 1,2,4-benzenetriol (B23740) (BT), a metabolite of benzene (B151609), indicates that it can induce cellular stress. BT generates reactive oxygen species (ROS), which can lead to oxidative DNA damage and may play a role in halogenative stress in myeloid cells, potentially contributing to genetic and epigenetic changes. nih.govnih.gov

Antimicrobial Action Mechanisms

Antibacterial Efficacy and Spectrum of Activity:There are no published studies detailing the antibacterial efficacy, spectrum of activity, or minimum inhibitory concentrations (MICs) of this compound against any bacterial species.

Until specific research on this compound is conducted and published, a detailed and accurate article on its biological activities as requested cannot be generated.

Role of Metal Chelation in Antimicrobial Activity (e.g., Iron Sequestration)

The antimicrobial efficacy of many phenolic compounds is linked to their ability to chelate essential metal ions, thereby depriving microorganisms of vital cofactors for enzymatic processes. In the case of this compound, while direct studies on this specific molecule are limited, the mechanism of its parent compound, benzene-1,2,4-triol, suggests that metal chelation, particularly the sequestration of iron, is a key component of its antimicrobial action. rug.nlnih.gov

Polyphenols are recognized as effective metal chelators, forming stable complexes with transition metals like iron (Fe), copper (Cu), and zinc (Zn). This chelating potential is largely dependent on the arrangement of hydroxyl and other functional groups on the aromatic ring. The benzene-1,2,4-triol structure possesses vicinal hydroxyl groups which are known to be efficient sites for metal binding.

Research on benzene-1,2,4-triol has indicated that its antimicrobial activity against certain bacteria, such as Xanthomonas citri subsp. citri, does not stem from membrane disruption but rather from limiting the bioavailability of iron. rug.nlnih.govresearchgate.net Iron is a critical nutrient for bacterial growth and pathogenesis, being an essential component of many enzymes and cellular processes. By sequestering iron from the environment, benzene-1,2,4-triol can effectively inhibit bacterial proliferation.

The introduction of a 3-aminopropyl side chain to the benzene-1,2,4-triol scaffold, creating this compound, may further enhance its metal-chelating capabilities. The amine group in the aminopropyl chain can provide an additional coordination site for metal ions, potentially leading to the formation of more stable metal complexes. Studies on aminopropyl-modified silica (B1680970) gels have demonstrated their capacity to bind various metal ions, supporting the potential role of the aminopropyl group in chelation.

The proposed mechanism of iron sequestration by this compound is presented in the table below, based on the activity of its parent compound and related structures.

| Proposed Mechanism of Action | Supporting Evidence |

| Iron Sequestration | The parent compound, benzene-1,2,4-triol, is suggested to limit iron availability to bacteria. rug.nlnih.gov |

| Enhanced Chelation | The aminopropyl group may provide an additional metal coordination site. |

| Inhibition of Bacterial Growth | Deprivation of essential iron can hinder microbial proliferation. |

Studies on Membrane Integrity and Permeability

The integrity of the microbial cell membrane is a common target for antimicrobial agents. However, investigations into the mechanism of benzene-1,2,4-triol suggest that it does not primarily act by disrupting membrane integrity. rug.nlnih.gov Studies on its effect on bacteria like Xanthomonas citri subsp. citri have shown that its antimicrobial action is not associated with membrane permeabilization. rug.nlnih.govresearchgate.net

This finding for the parent compound suggests that this compound may also not exert its primary antimicrobial effect through membrane damage. The interaction of phenolic compounds with lipid bilayers is complex and depends on factors such as the compound's structure, lipophilicity, and the composition of the membrane.

While benzene-1,2,4-triol itself does not appear to permeabilize the membrane, it is noteworthy that other derivatives of this core structure exhibit different mechanisms. For instance, certain alkyl ethers derived from 1,2,4-benzenetriol have been shown to possess bactericidal activity by disrupting the bacterial cell membrane. This highlights that modifications to the benzene-1,2,4-triol scaffold can significantly alter the mode of antimicrobial action.

In contrast, another related compound, 4-allylbenzene-1,2-diol, has been demonstrated to damage the integrity of the cell membrane and increase its permeability. This suggests that the nature of the substituent on the benzene-1,2,4-triol ring plays a crucial role in determining its interaction with the microbial membrane.

The following table summarizes the findings on the membrane activity of benzene-1,2,4-triol and related compounds.

| Compound | Effect on Membrane Integrity |

| Benzene-1,2,4-triol | Does not appear to act by membrane permeabilization. rug.nlnih.gov |

| Alkyl ethers of 1,2,4-benzenetriol | Can disrupt the bacterial cell membrane. |

| 4-Allylbenzene-1,2-diol | Damages cell membrane integrity and increases permeability. |

Based on the available evidence for the parent compound, the primary antimicrobial mechanism of this compound is less likely to be through direct damage to the cell membrane. However, further experimental studies on the specific compound are necessary to definitively determine its effects on microbial membrane integrity and permeability.

Preclinical Pharmacokinetics and Biotransformation of 5 3 Aminopropyl Benzene 1,2,4 Triol

In Vitro Metabolic Pathway Elucidation

Detailed in vitro studies are essential to understand the metabolic fate of a new chemical entity. Such studies typically involve incubating the compound with liver microsomes, hepatocytes, or specific recombinant enzymes to identify the metabolic routes and the enzymes responsible.

For a compound like 5-(3-Aminopropyl)benzene-1,2,4-triol, it is hypothesized that hepatic enzymes would play a significant role in its biotransformation. The aromatic ring with its hydroxyl groups is a potential substrate for Phase I oxidation by Cytochrome P450 (CYP) enzymes and for methylation by Catechol-O-methyltransferase (COMT). The aminopropyl side chain could also undergo oxidation or other modifications mediated by various enzyme systems. However, specific experimental data confirming the involvement of CYP P450, COMT, or other enzymes in the metabolism of this particular compound is currently lacking.

Following initial oxidative or other Phase I reactions, xenobiotics are often conjugated with endogenous molecules in Phase II reactions to increase their water solubility and facilitate excretion. msdvetmanual.com For a molecule with multiple hydroxyl groups and an amino group, potential conjugation reactions could include glucuronidation, sulfation, and acetylation. These reactions would lead to the formation of various primary metabolites. Without experimental evidence from in vitro systems, the specific conjugation reactions and the chemical structures of the primary metabolites of this compound remain uncharacterized.

In Vivo Disposition and Metabolic Profiling in Animal Models

In vivo studies in preclinical species are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole-organism setting. veteriankey.com

The physicochemical properties of this compound, such as its polarity conferred by the triol and amino groups, would heavily influence its absorption from the gastrointestinal tract, its distribution throughout the body's tissues, and its routes of elimination (e.g., via urine or feces). msdvetmanual.com Polar compounds are often readily excreted by the kidneys. msdvetmanual.com However, without dedicated pharmacokinetic studies in animal models, key parameters such as bioavailability, volume of distribution, clearance, and elimination half-life are unknown.

Metabolic profiling in preclinical species involves the collection of biological samples (e.g., plasma, urine, feces) after administration of the compound to identify and quantify the parent drug and its metabolites. This process allows for the characterization of both primary metabolites formed from initial biotransformation and secondary metabolites that result from further metabolic steps. Currently, there are no published studies that have characterized the primary and secondary metabolites of this compound in vivo.

Understanding how the metabolism of a compound differs between preclinical species (e.g., rodents, non-rodents) is vital for extrapolating the findings to predict its likely behavior in humans. Different species can have varying levels and activities of metabolic enzymes, leading to quantitative and qualitative differences in metabolite profiles. As there is no available in vivo metabolic data for this compound in any preclinical species, no comparative analysis can be performed.

Computational Chemistry and in Silico Modeling of 5 3 Aminopropyl Benzene 1,2,4 Triol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-(3-Aminopropyl)benzene-1,2,4-triol.

Density Functional Theory (DFT) Calculations for Molecular Properties and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the optimized molecular geometry of this compound, corresponding to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, the bond lengths within the benzene (B151609) ring are expected to be slightly distorted from a perfect hexagon due to the presence of the hydroxyl and aminopropyl substituents. globalresearchonline.net The C-O and C-N bond lengths, as well as the geometry of the aminopropyl side chain, are also key parameters obtained from geometry optimization.

Various molecular properties can be calculated using DFT. These properties are crucial for understanding the behavior of the molecule.

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| Dipole Moment | Value |

| Polarizability | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich benzene-1,2,4-triol ring, particularly on the oxygen atoms of the hydroxyl groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In the MEP map of this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group would exhibit negative potential (red and yellow regions), while the hydrogen atoms of the hydroxyl and amino groups would show positive potential (blue regions). nih.gov This information is critical for predicting how the molecule will interact with other molecules and biological targets.

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical DFT Data)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are hypothetical and represent the type of data that would be generated from FMO analysis.

Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. globalresearchonline.netresearchgate.net These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the spectral bands. globalresearchonline.net

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. globalresearchonline.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental spectra can provide insights into intermolecular interactions and solvent effects.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target protein).

Ligand-Target Protein Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the mechanism of action of a drug molecule. For this compound, docking studies could be performed to predict its binding mode to various protein targets. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein. For example, the hydroxyl groups of the benzene-1,2,4-triol moiety and the amino group of the aminopropyl side chain are likely to form hydrogen bonds with polar residues in the binding pocket.

Conformational Analysis and Stability Studies

The aminopropyl side chain of this compound has several rotatable bonds, allowing the molecule to adopt various conformations. nih.gov Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of the molecule. This can be achieved through systematic searches or molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of different conformations. The simulation would show how the molecule's shape fluctuates and how it interacts with its environment. This information is crucial for understanding its biological activity, as the bioactive conformation may not be the lowest-energy conformation in isolation. nih.gov

Prediction of Metabolic Pathways and Product Structures

The metabolic pathways of xenobiotics, such as this compound, are crucial for determining their pharmacokinetic and pharmacodynamic profiles. In silico tools leverage extensive databases of metabolic reactions and sophisticated algorithms to predict the likely metabolites of a parent compound. nih.gov These predictions are based on the chemical structure of the molecule and the known reactivity of its functional groups with metabolic enzymes.

For this compound, the primary sites for metabolic transformation are the hydroxyl groups on the benzene ring and the primary amine on the aminopropyl side chain. Computational software, such as BioTransformer, MetaSite, and CyProduct, can predict Phase I and Phase II metabolic reactions. biotransformer.camoldiscovery.comnih.gov

Phase I Metabolism Predictions:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. For this compound, the following Phase I reactions are plausible:

Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring, although the existing triol structure already makes it highly hydroxylated.

Oxidation of the aminopropyl side chain: The primary amine can be oxidized to a hydroxylamine (B1172632) or a nitroso derivative. The carbon atoms of the propyl chain can also be hydroxylated.

Deamination: The primary amine could be removed, leading to the formation of an aldehyde, which could then be further oxidized to a carboxylic acid.

Phase II Metabolism Predictions:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key predicted Phase II reactions for this compound and its metabolites include:

Glucuronidation: The hydroxyl groups and the primary amine are susceptible to conjugation with glucuronic acid, a common metabolic pathway for phenolic compounds.

Sulfation: The hydroxyl groups can also undergo sulfation.

Acetylation: The primary amine of the aminopropyl side chain can be acetylated.

The predicted metabolic pathways and the structures of the potential metabolites are summarized in the table below.

| Metabolic Pathway | Predicted Product Structure | Enzyme Family Involved (Predicted) |

| Glucuronidation of hydroxyl group | 5-(3-Aminopropyl)-2,4-dihydroxy-1-O-glucuronylbenzene | UDP-glucuronosyltransferases (UGTs) |

| Sulfation of hydroxyl group | 5-(3-Aminopropyl)-2,4-dihydroxy-1-O-sulfobenzene | Sulfotransferases (SULTs) |

| N-Acetylation of aminopropyl group | 5-(3-N-Acetylaminopropyl)benzene-1,2,4-triol | N-acetyltransferases (NATs) |

| Oxidation of aminopropyl group | 5-(3-Hydroxyaminopropyl)benzene-1,2,4-triol | Cytochrome P450 (CYP) |

| Deamination of aminopropyl group | 3-(2,3,5-Trihydroxyphenyl)propionaldehyde | Monoamine Oxidase (MAO) |

These computational predictions provide a roadmap for experimental metabolic studies, allowing researchers to target the identification of specific metabolites in in vitro and in vivo systems.

Virtual Screening and Rational Design of Novel Derivatives

In silico methods are instrumental in the rational design and virtual screening of novel derivatives of this compound to explore their potential as therapeutic agents or to modify their properties.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net If a molecular target for this compound is identified, virtual screening can be employed to find other molecules with similar or potentially better activity. This process typically involves:

Library Preparation: A large database of chemical structures is prepared for screening.

Target-Based Screening: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding affinity of each compound in the library to the target's active site.

Ligand-Based Screening: If the structure of the target is unknown, but a set of active molecules is available, their chemical features can be used to build a pharmacophore model. This model is then used to screen the library for compounds with similar features. biointerfaceresearch.com

For phenolic compounds like this compound, virtual screening could be applied to discover novel inhibitors of enzymes such as polyphenol oxidases or other targets implicated in specific disease pathways. stumejournals.com

Rational Design of Novel Derivatives:

Rational design involves the modification of a known active molecule to improve its properties, such as efficacy, selectivity, or metabolic stability. nih.gov Based on the predicted metabolic liabilities of this compound, medicinal chemists can propose structural modifications to block or alter metabolic pathways.

For instance, if the primary amine is found to be a major site of metabolic inactivation, it could be modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring to increase its stability. Similarly, if a specific hydroxyl group is rapidly conjugated, it could be replaced with a bioisostere, such as a methoxy (B1213986) group, to prevent this reaction while potentially maintaining biological activity.

The table below outlines some potential strategies for the rational design of novel derivatives based on computational predictions.

| Design Strategy | Rationale | Example of a Novel Derivative Structure |

| Modification of the Aminopropyl Side Chain | To improve metabolic stability and alter pharmacokinetic properties. | 5-(3-(Methylamino)propyl)benzene-1,2,4-triol |

| Substitution on the Benzene Ring | To enhance target binding affinity and selectivity. | 3-Fluoro-5-(3-aminopropyl)benzene-1,2,4-triol |

| Bioisosteric Replacement of Hydroxyl Groups | To block metabolic conjugation and improve oral bioavailability. | 5-(3-Aminopropyl)-2,4-dihydroxy-1-methoxybenzene |

| Scaffold Hopping | To discover novel chemical classes with similar biological activity. | Replacing the benzene-1,2,4-triol core with a different heterocyclic scaffold that maintains the key pharmacophoric features. |

These computationally guided design strategies can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Knowledge on 5-(3-Aminopropyl)benzene-1,2,4-triol

Direct scientific data on this compound is exceptionally scarce. Most of the available information is inferred from studies on its structural analogs, namely benzene-1,2,4-triol (also known as hydroxyhydroquinone) and various aminopropyl-substituted phenolic compounds.

The benzene-1,2,4-triol moiety is a known metabolite of benzene (B151609) and has been studied for its toxicological properties, including its capacity to generate reactive oxygen species (ROS) and induce oxidative stress. Conversely, polyphenolic compounds, a class to which benzene-1,2,4-triol belongs, are also recognized for their antioxidant and potential neuroprotective effects. For instance, some studies have shown that under certain conditions, polyphenols can mitigate oxidative stress and inflammation, processes implicated in neurodegenerative diseases.

The aminopropyl side chain is a common feature in many biologically active molecules, including neurotransmitters and synthetic pharmaceuticals. The presence of a primary amine group can significantly impact a molecule's solubility, basicity, and ability to interact with biological targets such as receptors and enzymes. For example, aminopropyl-substituted carbazoles have been investigated for their neuroprotective properties.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The lack of direct research on this compound presents a significant knowledge gap. The following are key areas where research is critically needed:

Chemical Synthesis and Characterization: There are no published, validated synthetic routes specifically for this compound. Developing a reliable and efficient synthesis is the first and most critical step for any further investigation. Following synthesis, comprehensive characterization of its physicochemical properties, including its stability, solubility, and spectroscopic data, is essential.

In Vitro Biological Activity: The biological effects of this compound are entirely unknown. A crucial research avenue is to perform a broad screen of its in vitro activities. This should include assessments of its antioxidant and pro-oxidant potential, its cytotoxicity in various cell lines (including neuronal and non-neuronal cells), and its potential antimicrobial properties, given that polyphenols and some amine-containing compounds exhibit such activities.

Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action will be a primary research goal. For example, if neuroprotective effects are observed, studies should investigate its impact on pathways related to oxidative stress, inflammation, and apoptosis.

Metabolism and Pharmacokinetics: Understanding how the compound is metabolized and its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is fundamental for any potential therapeutic application. The metabolic fate of the benzene-1,2,4-triol core, in particular, would be of interest given its relation to benzene metabolism.

Strategic Directions for Advanced Chemical Biology Investigations

To address the identified knowledge gaps, a strategic and multidisciplinary research approach is necessary. The following directions are proposed for future investigations into this compound:

Synthetic Chemistry: The initial focus should be on the development of a multi-step synthesis protocol. This could potentially involve the functionalization of a protected benzene-1,2,4-triol precursor or the construction of the substituted benzene ring through standard aromatic chemistry techniques. Purification and rigorous characterization of the final product will be paramount.

Computational Modeling: In parallel with synthetic efforts, computational studies could predict the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets. Docking studies with enzymes and receptors involved in neuroinflammation or microbial pathogenesis could provide initial hypotheses for its biological activity.

High-Throughput Screening: Once the compound is synthesized, high-throughput screening assays can be employed to efficiently assess a wide range of biological activities. This could include assays for antioxidant capacity (e.g., DPPH, ABTS), cytotoxicity against a panel of cancer and normal cell lines, and antimicrobial activity against representative bacterial and fungal strains.

Neurobiology and Neuropharmacology: Based on the structural similarity to other neuroactive compounds, a focused investigation into its effects on neuronal cells is warranted. This would involve using in vitro models of neurotoxicity and neurodegeneration to assess any protective effects. Mechanistic studies could then explore its influence on key signaling pathways, such as Nrf2/ARE, NF-κB, and caspase activation.

Toxicological Assessment: A thorough toxicological evaluation is essential. This should begin with in vitro genotoxicity and mutagenicity assays. Should the compound show promise, further in vivo toxicity studies would be necessary.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(3-Aminopropyl)benzene-1,2,4-triol and its derivatives?

- Methodology :

- Step 1 : Start with benzene-1,2,4-triol as the parent compound. Introduce the 3-aminopropyl group via nucleophilic substitution or reductive amination. For example, react benzene-1,2,4-triol with 3-bromopropylamine in the presence of a base (e.g., NaH) in anhydrous DMF at 60°C .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) to prevent over-alkylation or oxidation. Use inert atmospheres (N₂/Ar) to protect phenolic hydroxyl groups .

- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water).

- Key Reagents : 3-Bromopropylamine, NaH, DMF.

Q. How can researchers characterize the stability of this compound in aqueous solutions?

- Methodology :

- Stability Assay : Prepare solutions in PBS (pH 7.4) or cell culture media. Monitor degradation via HPLC-UV (C18 column, λ = 280 nm) over 24–72 hours .

- Conditions : Store at 4°C under nitrogen to minimize oxidation. Use antioxidants (e.g., ascorbic acid) to prolong stability .

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation products (e.g., quinones) via LC-MS .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.0 ppm), aminopropyl chain (δ 2.5–3.5 ppm), and hydroxyl groups (broad signals at δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are the implications for its pro-oxidant activity?

- Methodology :

- Complexation Studies : Incubate the compound with Fe³⁺/Cu²⁺ in buffered solutions (pH 5–7). Monitor complex formation via UV-Vis spectroscopy (λ = 400–600 nm) and G-10 gel filtration chromatography .

- Pro-Oxidant Assay : Measure ROS generation (e.g., hydroxyl radicals) using fluorescent probes (DCFH-DA) in cell-free systems or cultured lymphocytes .

- Data Interpretation : Correlate metal-binding affinity with oxidative stress markers (e.g., lipid peroxidation, GSH depletion) .

Q. What epigenetic mechanisms are influenced by benzene-1,2,4-triol derivatives in hematopoietic cells?

- Methodology :

- Gene-Specific Methylation : Treat K562 cells with the compound (10–100 µM). Perform bisulfite sequencing or MeDIP-seq to analyze CpG island methylation in erythroid genes (e.g., GATA-1, γ-globin) .

- Histone Acetylation : Use ChIP-qPCR to assess H3K9/27 acetylation levels at promoter regions .

- Functional Validation : Knock down DNMTs/HDACs via siRNA to confirm mechanistic pathways .

Q. How can enzyme combinations enhance the biodegradation of lignin-derived aromatic compounds like benzene-1,2,4-triol?

- Methodology :

- Enzyme Cocktails : Combine lignin peroxidases (LiP), laccases, and accessory enzymes (e.g., aryl-alcohol oxidase). Monitor degradation via HPLC and LC-MS for products (e.g., hydroxyquinol, vanillin) .

- Reaction Optimization : Vary pH (3–5), temperature (30–50°C), and enzyme ratios. Use stopped-flow kinetics to determine rate constants .

- Synergy Analysis : Compare product yields with single vs. combined enzyme treatments .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of benzene-1,2,4-triol derivatives?

- Approach :

- Source Validation : Confirm compound purity (HPLC > 98%) and exclude contaminants (e.g., residual solvents) .

- Dose-Response Curves : Test across a broad concentration range (nM–mM) to identify biphasic effects .

- Contextual Factors : Account for cell type-specific metabolism (e.g., CYP450 activity in hepatocytes vs. lymphocytes) .

Tables for Key Data

| Synthetic Routes | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 3-Bromopropylamine, DMF, 60°C | 45–60 | |

| Reductive Amination | 3-Nitropropylamine, H₂/Pd-C | 35–50 |

| Analytical Techniques | Parameters | Key Findings |

|---|---|---|

| HPLC-UV | C18 column, λ = 280 nm | Purity > 98%, tR = 8.2 min |

| ESI-MS | [M+H]⁺ = 212.0824 | Fragments at m/z 154, 109 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.